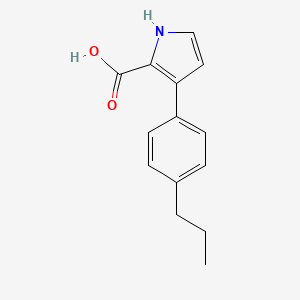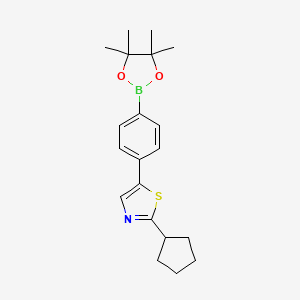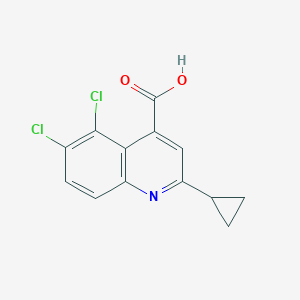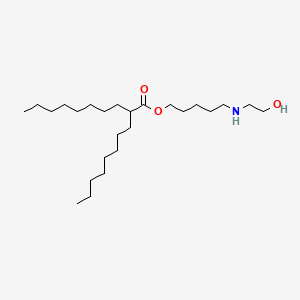
3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorine and iodine substitution on the indole ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of fluorine and iodine atoms onto the indole ring through electrophilic aromatic substitution.
Amine Introduction: Formation of the propanamine side chain through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the halogenated positions or the indole ring itself.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution could introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity, potentially affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Iodo-3-indolyl)-1-propanamine: Lacks the fluorine substitution.
3-(6-Fluoro-3-indolyl)-1-propanamine: Lacks the iodine substitution.
3-(5-Fluoro-3-indolyl)-1-propanamine: Fluorine substitution at a different position.
Uniqueness
The presence of both fluorine and iodine substitutions on the indole ring makes 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine unique. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications.
Propiedades
Fórmula molecular |
C11H12FIN2 |
|---|---|
Peso molecular |
318.13 g/mol |
Nombre IUPAC |
3-(6-fluoro-5-iodo-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H12FIN2/c12-9-5-11-8(4-10(9)13)7(6-15-11)2-1-3-14/h4-6,15H,1-3,14H2 |
Clave InChI |
FJOHYMMGILLLIU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1I)F)NC=C2CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)


![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)

![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)


